Diselenide, di-1-naphthalenyl

Antioxidant Activity Lipid Peroxidation Neuroprotection

Di-1-naphthalenyl diselenide (CAS 1787-80-0), also referred to as 1,1'-dinaphthyl diselenide or bis(1-naphthyl) diselenide, is a synthetic organoselenium compound of the diaryl diselenide class with the molecular formula C20H14Se2 and a molecular weight of 412.3 g/mol. Structurally, it features two selenium atoms bonded to two 1-naphthyl aromatic moieties, forming a diselenide bridge.

Molecular Formula C20H14Se2
Molecular Weight 412.3 g/mol
CAS No. 1787-80-0
Cat. No. B186266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiselenide, di-1-naphthalenyl
CAS1787-80-0
Molecular FormulaC20H14Se2
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2[Se][Se]C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H14Se2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
InChIKeyXFUCRHYSJRXATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-1-naphthalenyl Diselenide (CAS 1787-80-0): Chemical Profile and Research-Grade Procurement Specifications


Di-1-naphthalenyl diselenide (CAS 1787-80-0), also referred to as 1,1'-dinaphthyl diselenide or bis(1-naphthyl) diselenide, is a synthetic organoselenium compound of the diaryl diselenide class with the molecular formula C20H14Se2 and a molecular weight of 412.3 g/mol [1]. Structurally, it features two selenium atoms bonded to two 1-naphthyl aromatic moieties, forming a diselenide bridge. The compound is typically supplied as a research chemical with purities of 95% or higher [2]. As an organochalcogen, it is primarily investigated for its antioxidant and glutathione peroxidase (GPx)-mimetic properties, serving as a chemical probe for oxidative stress research [3].

Why Generic Substitution of Aromatic Diselenides Is Scientifically Unsound: The Naphthyl vs. Phenyl Differentiation Problem


A common procurement error is treating diaryl diselenides as functionally interchangeable antioxidants. Direct comparative evidence demonstrates that substituting a phenyl moiety (as in diphenyl diselenide) with a 1-naphthyl group profoundly alters the biological activity profile [1]. Specifically, while both phenyl- and naphthyl-based diselenides can decompose hydrogen peroxide and oxidize thiols, the naphthyl analogue exhibits considerably greater potency against Fe(II)-induced lipid peroxidation in mammalian brain homogenates [1]. Crucially, this structural modification does not uniformly enhance all antioxidant mechanisms—the thiol-peroxidase-like activity remains largely unaffected by the aryl-to-naphthyl change [1]. Therefore, substituting 1-dinaphthyl diselenide with diphenyl diselenide or vice versa will not yield equivalent experimental outcomes, particularly in models of lipid peroxidation-driven oxidative stress.

Quantitative Differentiation Evidence for Di-1-naphthalenyl Diselenide vs. Closest Analogs


Superior Inhibition of Fe(II)-Induced Lipid Peroxidation in Brain Homogenates vs. Diphenyl Diselenide

1-Dinaphthyl diselenide ((1-NapSe)2) demonstrates considerably greater antioxidant potency against Fe(II)-induced lipid peroxidation in rat brain homogenates compared to its well-studied phenyl analog, diphenyl diselenide ((PhSe)2). In this study, (PhSe)2 was identified as the least potent of all tested compounds, and the change of the organic moiety from an aryl to a naphthyl group increased the antioxidant capacity of the diselenide considerably [1]. The paper explicitly states that minor changes in the organic moiety of aromatic diselenide compounds can modify profoundly their capacity to inhibit iron-induced lipid peroxidation [1].

Antioxidant Activity Lipid Peroxidation Neuroprotection

Differential Effect: Preserved Thiol-Peroxidase Activity vs. Enhanced Anti-Lipid Peroxidation

In the same head-to-head comparison, Ibrahim et al. (2012) reported that while the switch from an aryl to a naphthyl moiety considerably increased the lipid peroxidation inhibitory capacity, it had little effect on the thiol-peroxidase-like activity of the diorganoyl dichalcogenides [1]. This indicates that 1-dinaphthyl diselenide and diphenyl diselenide exhibit comparable catalytic activity in decomposing hydrogen peroxide via thiol oxidation, yet they diverge significantly in their ability to prevent iron-induced lipid oxidative damage.

Enzyme Mimetic Thiol Peroxidase GPx Selectivity

Structural Differentiation: Naphthyl Diselenide as a Precursor for Pt(II) Cyclometalated Metallo-Receptors

Beyond biological activity, 1-dinaphthyl diselenide possesses synthetic utility not shared by simpler phenyl-based diselenides. A study by El Amiri et al. demonstrated that naphthyl-based diselenides, starting from chloronaphthyl or anthryl derivatives, can undergo unambiguous cyclometalation with Pt(II) to form metalloreceptors [1]. This reaction pathway is uniquely enabled by the extended aromatic system of the naphthyl group, which facilitates C–H activation and Pt–C bond formation, a feature absent in diphenyl diselenide under comparable conditions.

Coordination Chemistry Pt(II) Cyclometalation Diseleno Ligands

Comparative Bioactivity of Naphthalene peri-Diselenides as GPx Mimetics: Class-Level Context for Aromatic Extension

Although structurally distinct from acyclic 1-dinaphthyl diselenide, conformationally restricted naphthalene peri-diselenides (1,8-diselenide naphthalene) provide critical class-level evidence for the advantage of naphthalene-based diselenide platforms. Press et al. (2011) reported that naphthalene peri-diselenides function as GPx mimetics with superior catalytic activity compared to typical acyclic diaryl diselenides [1]. Their activity was further enhanced by electron-donating methoxy substituents, and a 100-fold increase was observed with the corresponding ditelluride [1]. This supports the general principle that the naphthalene scaffold, whether peri-fused or 1-substituted, enhances the chalcogen-dependent catalytic antioxidant function.

GPx Mimetic Peri-Diselenide Catalytic Activity

Evidence-Backed Application Scenarios for Di-1-naphthalenyl Diselenide in Academic and Industrial Research


Investigating Iron-Dependent Oxidative Neuronal Injury

Based on its superior potency in inhibiting Fe(II)-induced lipid peroxidation in brain homogenates compared to diphenyl diselenide [1], 1-dinaphthyl diselenide is the preferred choice for in vitro models of iron-driven neurodegeneration. Researchers studying ferroptosis, post-stroke reperfusion injury, or traumatic brain injury—where labile iron pools catalyze membrane lipid damage—should select this naphthyl diselenide over the generic phenyl analog to achieve more potent and pathway-relevant antioxidant intervention.

Dissecting GPx-Dependent vs. GPx-Independent Antioxidant Mechanisms

The unique differentiation profile of 1-dinaphthyl diselenide—enhanced anti-lipid peroxidation with unaltered thiol-peroxidase activity [1]—makes it an ideal chemical probe for deconvoluting the relative contributions of direct GPx-like catalysis versus radical-chain-breaking antioxidant activity in cellular models. By using this compound alongside diphenyl diselenide as an activity-matched control for thiol-peroxidase, researchers can isolate the specific biological consequences of lipid peroxidation inhibition.

Synthesis of Pt(II) Cyclometalated Complexes for Coordination Chemistry

For synthetic inorganic chemists developing novel organometallic architectures, 1-dinaphthyl diselenide serves as a key precursor for generating diseleno tweezer-like Pt(II) metalloreceptors via cyclometalation [2]. This application leverages the extended aromatic naphthyl system for C–H activation and Pt–C bond formation, a reactivity pathway unique to naphthyl diselenides and not accessible with simpler phenyl diselenide derivatives.

Structure-Activity Relationship (SAR) Studies on Aromatic Chalcogen Antioxidants

In medicinal chemistry programs aimed at optimizing organoselenium antioxidant candidates, 1-dinaphthyl diselenide is the essential naphthyl benchmark compound. Its direct comparison data with diphenyl diselenide [1], coupled with class-level evidence that naphthalene-based diselenide platforms display superior GPx-mimetic activity [3], establishes it as a critical reference point for understanding how the position of the Se–Se bridge (1,1'-disubstituted vs. peri-fused) and the extent of aromatic conjugation modulate antioxidant pharmacodynamics.

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